
8-Bromo-2',3',5'-tri-O-acetyladenosine
Overview
Description
8-Bromo-2',3',5'-tri-O-acetyladenosine is a brominated and acetylated derivative of adenosine, which has been the subject of various structural and chemical studies due to its unique properties and potential applications in biochemistry and organic chemistry. The introduction of bromo and acetyl groups significantly alters its chemical behavior compared to adenosine, making it a valuable compound for research.
Synthesis Analysis
The synthesis of this compound involves specific modifications to the adenosine molecule, particularly the introduction of a bromo group at the 8th position and acetyl groups at the 2', 3', and 5' positions. This process requires careful control of reaction conditions to ensure selectivity and high yield. Studies have detailed various synthetic routes, highlighting the importance of protecting groups and the use of specific reagents to achieve the desired substitutions (Ettner, Haak, Niederweis, & Hillen, 1993).
Molecular Structure Analysis
Research on the molecular structure of this compound reveals that the presence of bromine and acetyl groups significantly influences its conformation. X-ray crystallography studies show that these substitutions affect the molecule's stacking interactions, ribose pucker, and overall molecular conformation, differentiating it from both the unbrominated and unacetylated counterparts (Mande, Lalitha, Ramakumar, & Viswamitra, 1992).
Chemical Reactions and Properties
This compound participates in various chemical reactions, notably in nucleophilic substitution reactions due to the presence of the bromo group, which makes it a precursor for further chemical modifications. The acetyl groups also play a critical role in its reactivity, providing protection for the hydroxyl groups during chemical transformations. Studies have explored its use in selective metalation reactions, demonstrating its utility in synthesizing complex organic compounds (Kampert, Brackemeyer, Tan, & Hahn, 2018).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystal structure, are influenced by its bromine and acetyl modifications. These properties are crucial for its handling and application in laboratory settings. Detailed studies on its crystallography provide insights into how these substitutions affect the molecule's stability and interactions with other molecules.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interaction with nucleophiles and electrophiles, have been extensively studied. Its unique chemical structure makes it susceptible to specific reactions, such as oxidative addition and palladium-catalyzed coupling reactions, which are not readily observed with other adenosine derivatives. This makes it an interesting compound for synthetic chemistry and biochemistry research (Western, Daft, Johnson, Gannett, & Shaughnessy, 2003).
Scientific Research Applications
Selective C8-Metalation of Purine Nucleosides : This compound is used for selective C8-metalation of purine nucleosides, which is important for forming trans-Watson-Crick/Hoogsteen AA base pairs in solid states (Kampert, Brackemeyer, Tan, & Hahn, 2018).
Photoaffinity Labeling Reagent : It serves as a photoaffinity labeling reagent and a photoreactive dATP analog, which are crucial in biochemical research (Ettner, Haak, Niederweis, & Hillen, 1993).
Nonaqueous Diazotization of Aminopurine Derivatives : The compound is employed for nonaqueous diazotization of aminopurine derivatives, providing access to various halopurine nucleosides (Francom & Robins, 2003).
Synthesis of Adenine Cyclonucleosides : It's used in synthesizing adenine cyclonucleosides with 8,2'- and 8,3'-O-Anhydro links, crucial in nucleoside chemistry (Ikehara & Kaneko, 1970).
Formation of Cyclopropanes and Heterocycles : It aids in forming cyclopropanes and five-membered heterocycles through Michael initiated ring closure reactions (Farin˜a, Maestro, Martín, & Soria, 1987).
Synthesis of Deoxyadenosine Variants : The compound is instrumental in the synthesis of 2'-deoxy- and 3'-deoxyadenosine (Cordycepin) (Ikehara & Tada, 1967).
Creating 2',3'-Dideoxy-2'-Trifluoromethylnucleosides : A synthetic scheme using this compound prepares 2',3'-dideoxy-2'-trifluoromethylnucleosides, important in nucleoside research (Zhang, Qing, & Yu, 2000).
Photochemistry of Cyclopurine Lesions : It's used to study the photochemistry of cyclopurine lesions and conversion to 5',8-cyclo-2'-deoxyadenosine (Jimenez, Encinas, Miranda, Navacchia, & Chatgilialoglu, 2004).
DNA Radiosensitization : 8-Bromo-2'-deoxyadenosine 3',5'-diphosphate, derived from this compound, is a DNA radiosensitizing nucleotide leading to cyclic ketone formation in radiolytic experiments (Chomicz, Leszczynski, & Rak, 2013).
Drug Design Applications : The crystal structures of its derivatives have implications in drug design (Fujihara, Fujiwara, Tomita, Kaneko, & Ikehara, 1972).
Synthesis of Photoactive DNA : It's used for synthesizing photoactive DNA, which is stable in duplex DNA (Liu & Verdine, 1992).
Mechanism of Action
Target of Action
The primary target of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine is the adenosine receptors . Adenosine receptors play a crucial role in various diseases, including cancer, cardiovascular disorders, and inflammatory conditions .
Mode of Action
8-Bromo-2’,3’,5’-tri-O-acetyladenosine is a potent and selective inhibitor that modulates adenosine signaling pathways . It interacts with adenosine receptors, leading to changes in the cellular response.
Biochemical Pathways
It is known to modulate adenosine signaling pathways , which are involved in a wide range of physiological processes, including neurotransmission, inflammation, and immune response.
Pharmacokinetics
It is soluble in chloroform and dmso , suggesting that it may have good bioavailability
Result of Action
The molecular and cellular effects of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine’s action are largely dependent on the specific adenosine receptor it targets. By modulating adenosine signaling pathways, it can influence a variety of cellular processes, potentially leading to therapeutic effects in diseases such as cancer, cardiovascular disorders, and inflammatory conditions .
Action Environment
The action, efficacy, and stability of 8-Bromo-2’,3’,5’-tri-O-acetyladenosine can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that it may be more effective in certain biological environments . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-8-bromopurin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCLVNMFELGYPE-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=C2Br)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275391 | |
| Record name | Adenosine, 8-bromo-, 2′,3′,5′-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31281-86-4 | |
| Record name | Adenosine, 8-bromo-, 2′,3′,5′-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31281-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine, 8-bromo-, 2′,3′,5′-triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromoadenosine 2',3',5'-triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 8-bromo-2',3',5'-tri-O-acetyladenosine a useful starting material for synthesizing organometallic compounds?
A1: this compound is a valuable precursor for synthesizing organometallic complexes because of the reactivity of the bromine atom at the C8 position of the purine ring. [, ] This bromine atom can undergo oxidative addition reactions with transition metal complexes like palladium(0) and platinum(0) complexes. [, ] This reaction allows for the direct introduction of a metal center onto the adenosine molecule, creating a platform for developing novel metal-based drugs and catalysts. [, ]
Q2: How does the presence of the ribose moiety in this compound and its derivatives affect the properties of the resulting platinum(II) N-heterocyclic carbene complexes?
A2: The ribose moiety in these complexes significantly influences their properties in two main ways. Firstly, the presence of the ribose ring, especially in its deprotected form, enhances the water solubility of the complexes. [] This is crucial for potential biological applications, as it allows for better interaction with biological systems. Secondly, the ribose ring can participate in hydrogen bonding interactions, potentially influencing the complex's overall stability and its interactions with biological targets. []
Q3: How does the coordination of this compound to platinum(II) influence the electronic properties of the resulting complexes?
A3: Coordination of this compound to platinum(II) leads to the formation of N-heterocyclic carbene complexes with distinct electronic properties. [] Specifically, these complexes exhibit a significant decrease in the ¹JPt,P coupling constant compared to the precursor platinum complexes. [] This decrease, exceeding 300 Hz, indicates a strong cis-influence of the N-heterocyclic carbene ligand compared to the initial azolato ligand. [] This strong cis-influence can potentially impact the reactivity and stability of the resulting platinum(II) complexes, influencing their potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



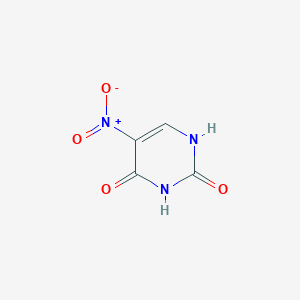
![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)

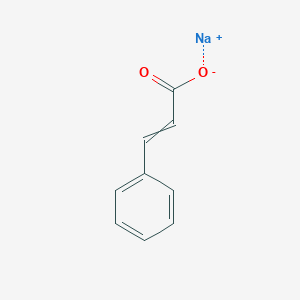
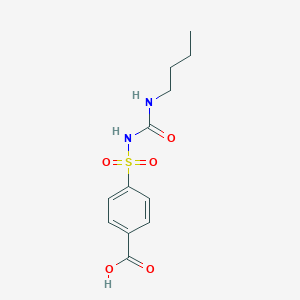



![(S)-3-{N-(tert-Butoxycarbonyl)-N-[2-(N-p-toluenesulfonyl)aminopropyl]amino-1-propanol](/img/structure/B18520.png)
![[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B18522.png)
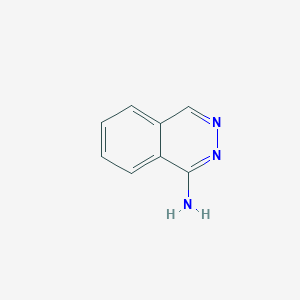
![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)
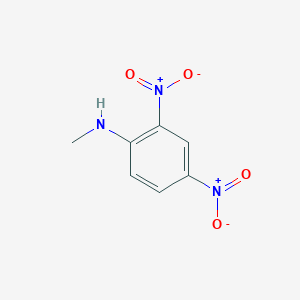
![N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B18536.png)